molecular formula C19H17NO4 B15219101 2-Oxo-2-(p-tolylamino)ethyl 2H-chromene-3-carboxylate

2-Oxo-2-(p-tolylamino)ethyl 2H-chromene-3-carboxylate

Cat. No.: B15219101
M. Wt: 323.3 g/mol
InChI Key: LSSQOQUCENITBG-UHFFFAOYSA-N
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Description

2-Oxo-2-(p-tolylamino)ethyl 2H-chromene-3-carboxylate is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-(p-tolylamino)ethyl 2H-chromene-3-carboxylate typically involves the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with p-toluidine under specific conditions. One common method involves heating a mixture of ethyl 2-oxo-2H-chromene-3-carboxylate and p-toluidine in the presence of a suitable solvent, such as ethanol, under reflux conditions for several hours. The reaction mixture is then cooled, and the resulting precipitate is filtered, washed, and dried to obtain the desired product .

Industrial Production Methods

While the laboratory-scale synthesis of this compound is well-documented, industrial production methods may involve optimization of reaction conditions to enhance yield and purity. This could include the use of advanced techniques such as microwave irradiation or continuous flow reactors to improve reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(p-tolylamino)ethyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the p-tolylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted chromene derivatives.

Mechanism of Action

The mechanism of action of 2-Oxo-2-(p-tolylamino)ethyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation . Additionally, its antioxidant properties may be attributed to its ability to scavenge free radicals and protect cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the p-tolylamino group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other chromene derivatives and contributes to its specific applications in scientific research .

Properties

Molecular Formula

C19H17NO4

Molecular Weight

323.3 g/mol

IUPAC Name

[2-(4-methylanilino)-2-oxoethyl] 2H-chromene-3-carboxylate

InChI

InChI=1S/C19H17NO4/c1-13-6-8-16(9-7-13)20-18(21)12-24-19(22)15-10-14-4-2-3-5-17(14)23-11-15/h2-10H,11-12H2,1H3,(H,20,21)

InChI Key

LSSQOQUCENITBG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC(=O)C2=CC3=CC=CC=C3OC2

Origin of Product

United States

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